molecular formula C7H9NOS B1629794 3-Hydroxymethyl-2-methylthiopyridine CAS No. 62658-90-6

3-Hydroxymethyl-2-methylthiopyridine

Cat. No. B1629794
Key on ui cas rn: 62658-90-6
M. Wt: 155.22 g/mol
InChI Key: UTKCWZWWIQFORB-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To 2-(methylthio)picolinic acid (1.00 g, 5.91 mmol) was added BH3.THF (1.0 M/THF, 15 mL, 15 mmol) and the mixture heated at 80° C. for 24 h. Methanol (30 mL) was carefully added at room temperature and the solution was concentrated in vacuo. Purification of the crude material on silica gel (20% EtOAc/hexanes) gave the title compound as colourless crystals (278 mg, 30%). 1H NMR (CDCl3) □ 1.99 (t, 1H, J=6.0 Hz), 2.61 (s, 3H), 4.70 (d, 2H, J=6.0 Hz), 7.04 (dd, 1H, J=6, 3 Hz), 7.62 (d, 1H, J=6 Hz), 8.40 (d, 1H, J=3 Hz).
Name
2-(methylthio)picolinic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1(C(O)=O)[CH:8]=[CH:7][CH:6]=[CH:5][NH:4]1.B.C1C[O:16][CH2:15]C1>CO>[CH3:1][S:2][C:3]1[C:8]([CH2:15][OH:16])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
2-(methylthio)picolinic acid
Quantity
1 g
Type
reactant
Smiles
CSC1(NC=CC=C1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material on silica gel (20% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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